molecular formula C20H36O8 B610268 Propargyl-PEG6-t-butyl ester CAS No. 1355197-95-3

Propargyl-PEG6-t-butyl ester

Cat. No.: B610268
CAS No.: 1355197-95-3
M. Wt: 404.5
InChI Key: QNWQLRBFWIUOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG6-t-butyl ester: is a polyethylene glycol derivative that contains a propargyl group and a t-butyl protected carboxyl group. This compound is widely used in various chemical and biological applications due to its unique properties. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole linkage . The t-butyl ester group can be easily converted to a carboxyl group under acidic conditions .

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG6-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows this compound to be used in a variety of biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This allows it to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG6-t-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Scientific Research Applications

Chemistry: : Propargyl-PEG6-t-butyl ester is used as a crosslinker in the synthesis of various polymers and hydrogels.

Biology: : In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The PEGylation improves the solubility and stability of these biomolecules, while the propargyl group allows for site-specific conjugation .

Medicine: : This compound is used in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents. The PEGylation reduces immunogenicity and prolongs the circulation time of drugs .

Industry: : this compound is used in the production of coatings, adhesives, and sealants. The PEGylation imparts hydrophilicity and flexibility to these materials, while the propargyl group allows for further functionalization .

Mechanism of Action

The mechanism of action of Propargyl-PEG6-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and polymers . The t-butyl ester group can be hydrolyzed under acidic conditions to yield a carboxyl group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The t-butyl ester group offers better protection and stability compared to the methyl ester group, making it more suitable for various applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQLRBFWIUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG6-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG6-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG6-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG6-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Propargyl-PEG6-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG6-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.